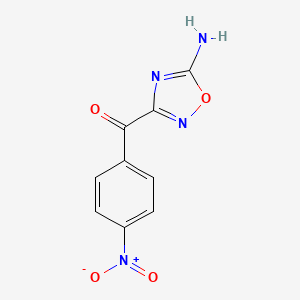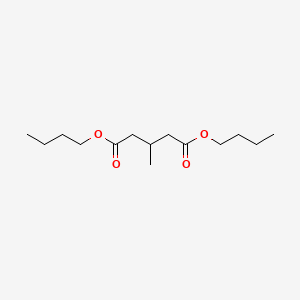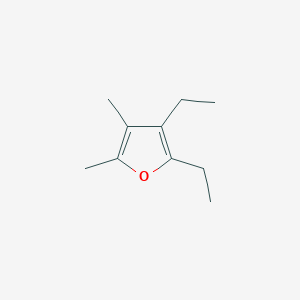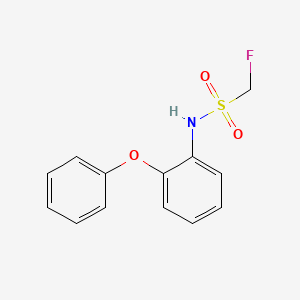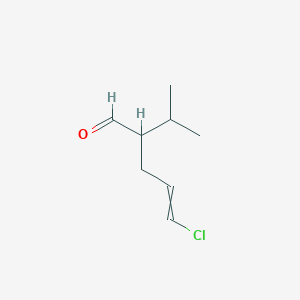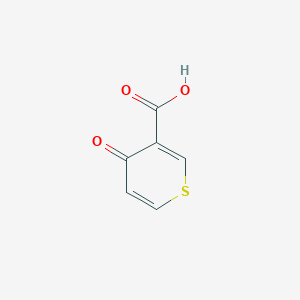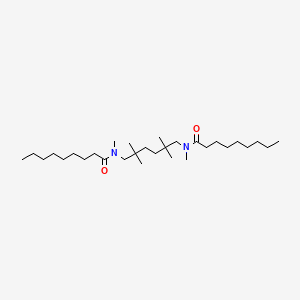
N,N'-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide): is a synthetic organic compound characterized by its unique structure, which includes two amide groups attached to a central hexane chain with four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) typically involves the reaction of 2,2,5,5-tetramethylhexane-1,6-diamine with N-methylnonanoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: In biological research, this compound can be used to study the interactions of amide-containing molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the design of novel drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The amide groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The central hexane chain provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N’-dibenzyl-N,N,N’,N’-tetramethylhexane-1,6-diaminium dibromide
Comparison: Compared to similar compounds, N,N’-(2,2,5,5-Tetramethylhexane-1,6-diyl)bis(N-methylnonanamide) exhibits unique properties due to the presence of bulky methyl groups and long alkyl chains. These structural features contribute to its enhanced stability, hydrophobicity, and potential for specific interactions with biological targets.
Propriétés
Numéro CAS |
54799-07-4 |
|---|---|
Formule moléculaire |
C30H60N2O2 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
N-methyl-N-[2,2,5,5-tetramethyl-6-[methyl(nonanoyl)amino]hexyl]nonanamide |
InChI |
InChI=1S/C30H60N2O2/c1-9-11-13-15-17-19-21-27(33)31(7)25-29(3,4)23-24-30(5,6)26-32(8)28(34)22-20-18-16-14-12-10-2/h9-26H2,1-8H3 |
Clé InChI |
XVIWYIZEUQNJAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)N(C)CC(C)(C)CCC(C)(C)CN(C)C(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


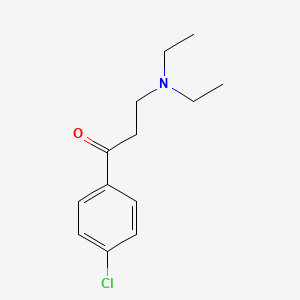
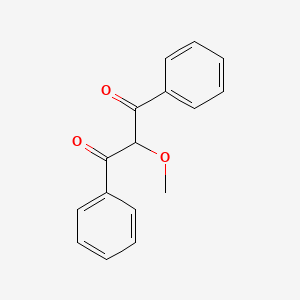

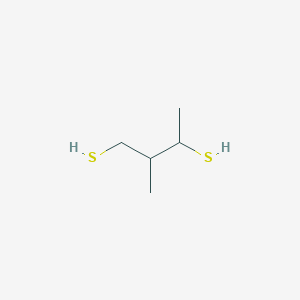
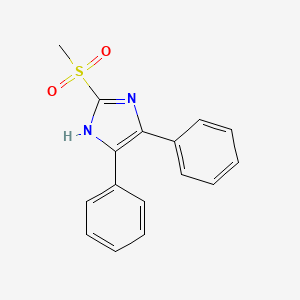
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

